Alclofenac sodium

Description

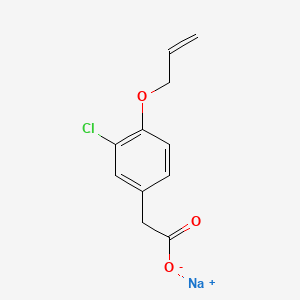

Structure

2D Structure

Properties

CAS No. |

24049-18-1 |

|---|---|

Molecular Formula |

C11H10ClNaO3 |

Molecular Weight |

248.64 g/mol |

IUPAC Name |

sodium 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |

InChI |

InChI=1S/C11H11ClO3.Na/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;/h2-4,6H,1,5,7H2,(H,13,14);/q;+1/p-1 |

InChI Key |

JGTGZXFWDPQKBA-UHFFFAOYSA-M |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

24049-18-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alclofenac sodium |

Origin of Product |

United States |

Methodological & Application

Alclofenac Sodium in Cell Culture: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, alclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), and its metabolites are valuable tools for in vitro studies of inflammation, chondroprotection, and cellular signaling. This document provides detailed application notes and experimental protocols based on published literature to guide the use of alclofenac and its derivatives in cell culture experiments.

Mechanism of Action

Alclofenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Notably, alclofenac exhibits preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions.[1][3] This preferential action is attributed to its biotransformation into diclofenac, which is a potent COX inhibitor.[4]

Beyond COX inhibition, alclofenac and its metabolites, particularly 4'-hydroxyaceclofenac, exert a range of effects on inflammatory and cellular pathways. These include the modulation of cytokine production, such as interleukins (IL-1β, IL-6) and tumor necrosis factor (TNF), and the inhibition of nitric oxide (NO) synthesis.[1][5][6] Furthermore, alclofenac has been shown to interfere with neutrophil adhesion to the endothelium by downregulating the expression of adhesion molecules like L-selectin.[1][7]

Applications in Cell Culture

Alclofenac and its metabolites have been utilized in a variety of in vitro cell culture models to investigate their anti-inflammatory and chondroprotective properties. Key applications include:

-

Inflammation Models: Studying the regulation of pro-inflammatory mediators in cell types such as chondrocytes, synoviocytes, and immune cells stimulated with lipopolysaccharide (LPS) or cytokines like IL-1β.[6][8]

-

Osteoarthritis Research: Investigating the effects on cartilage degradation by measuring the production of matrix metalloproteinases (MMPs) and the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes.[9]

-

Signal Transduction Studies: Elucidating the signaling pathways involved in inflammation and cartilage homeostasis that are modulated by alclofenac.

-

Drug Metabolism and Efficacy Studies: Comparing the in vitro effects of alclofenac to its primary metabolites, such as diclofenac and 4'-hydroxyaceclofenac, to understand their relative contributions to the overall therapeutic effect.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on alclofenac and its metabolites.

Table 1: IC50 Values for Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell System |

| Alclofenac | >100 | 0.77 | Human Whole Blood |

| 4'-hydroxyaceclofenac | >100 | 36 | Human Whole Blood |

| Diclofenac | 0.6 | 0.04 | Human Whole Blood |

Table 2: Effective Concentrations for Modulation of Inflammatory Mediators in Human Articular Chondrocytes

| Compound | Concentration | Effect | Stimulus |

| Alclofenac | 10 µg/ml | ~46-fold increase in IL-1Ra production (with TNF-α) | TNF-α (10 ng/ml) |

| Alclofenac | 1 - 30 µM | Significant decrease in IL-6 production | IL-1β or LPS |

| Alclofenac | 1 - 30 µM | Complete blockage of Prostaglandin E2 synthesis | IL-1β or LPS |

| Alclofenac | Not specified | Inhibition of NO synthesis | Not specified |

| 4'-hydroxyaceclofenac | 30 µM | Inhibition of NO production | IL-1β or LPS |

| Diclofenac | 30 µM | Inhibition of NO production | LPS |

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects on Human Articular Chondrocytes

This protocol details a method to assess the impact of alclofenac on the production of inflammatory mediators by human articular chondrocytes stimulated with Interleukin-1β (IL-1β).

1. Cell Culture:

- Isolate human articular chondrocytes from cartilage samples.

- Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Use chondrocytes at passage 2-3 for experiments.

2. Experimental Procedure:

- Seed chondrocytes in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

- The following day, replace the medium with fresh serum-free DMEM.

- Prepare stock solutions of alclofenac in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 30 µM) in serum-free DMEM.

- Pre-treat the cells with the different concentrations of alclofenac for 1 hour.

- Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for 24-48 hours. Include appropriate controls (untreated cells, cells treated with IL-1β alone, and vehicle control).

- After the incubation period, collect the cell culture supernatants for analysis.

3. Analysis:

- Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available Enzyme Immunoassay (EIA) kit.

- Interleukin-6 (IL-6) Measurement: Measure the levels of IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatants using the Griess reaction.[5][6]

Protocol 2: Assessment of Chondroprotective Effects on Rabbit Articular Chondrocytes

This protocol outlines a method to investigate the chondroprotective effects of alclofenac's metabolite, 4'-hydroxyaceclofenac, on rabbit articular chondrocytes.[9]

1. Cell Culture:

- Isolate rabbit articular chondrocytes and culture them in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.

2. Experimental Procedure:

- Seed chondrocytes in 48-well plates at a density of 1 x 10^5 cells/well.

- Once confluent, serum-starve the cells for 24 hours.

- Treat the cells with various concentrations of 4'-hydroxyaceclofenac in the presence or absence of a pro-inflammatory stimulus like IL-1 (e.g., 10 ng/mL) for 48-72 hours.

3. Analysis:

- Matrix Metalloproteinase (MMP) Production: Analyze the cell culture supernatants for the levels of proMMP-1 (procollagenase 1) and proMMP-3 (prostromelysin 1) by Western blotting or ELISA.

- Proteoglycan Release: Quantify the amount of sulfated-glycosaminoglycans (sGAGs) released into the culture medium using a dimethylmethylene blue (DMMB) dye-binding assay.[9]

- Gene Expression Analysis: Isolate total RNA from the chondrocytes and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of MMP-1 and MMP-3.

Visualizations

Caption: Simplified signaling pathway of alclofenac's anti-inflammatory actions.

Caption: Experimental workflow for assessing alclofenac's anti-inflammatory effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 4. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aceclofenac, a new nonsteroidal antiinflammatory drug, decreases the expression and function of some adhesion molecules on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Hydroxy aceclofenac suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alclofenac

Abstract

This document outlines a general approach to developing a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Alclofenac. Due to the limited availability of specific, validated HPLC methods for Alclofenac in publicly accessible scientific literature, this note provides a foundational protocol based on established methods for similar non-steroidal anti-inflammatory drugs (NSAIDs). The provided methodology is intended as a starting point for researchers to develop and validate a robust analytical method tailored to their specific instrumentation and sample matrices.

Introduction

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the management of pain and inflammation. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note describes a reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the determination of Alclofenac.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | Isocratic Pumping System |

| Detector | UV-Vis Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Reagents and Standards

-

Alclofenac reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Preparation of Solutions

Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.5 with orthophosphoric acid.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Alclofenac reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and then dilute to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

Sample Preparation

For the analysis of pharmaceutical dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Alclofenac and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For a complete method validation according to ICH guidelines, the following parameters should be assessed:

| Validation Parameter | Description |

| System Suitability | Evaluates the performance of the chromatographic system. |

| Linearity | Establishes the relationship between concentration and response. |

| Accuracy | Determines the closeness of the test results to the true value. |

| Precision | Measures the degree of scatter between a series of measurements. |

| Specificity | Assesses the ability to measure the analyte in the presence of other components. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. |

| Robustness | Measures the capacity to remain unaffected by small variations in method parameters. |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Alclofenac.

Caption: General workflow for the HPLC analysis of Alclofenac.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the determination of Alclofenac in various samples. Researchers and drug development professionals should perform a thorough method validation to ensure the reliability and accuracy of the results for their specific application. Further optimization of the chromatographic conditions, such as mobile phase composition and pH, may be necessary to achieve optimal separation and peak shape.

Alclofenac as a reference compound in NSAID research

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alclofenac for its use as a reference compound in Non-Steroidal Anti-Inflammatory Drug (NSAID) research. Due to its historical use and subsequent withdrawal from the market, Alclofenac serves as a significant case study for the evaluation of NSAID efficacy and safety.

Introduction

Alclofenac is a non-steroidal anti-inflammatory drug that was formerly used in the treatment of rheumatoid arthritis and other inflammatory conditions.[1] It was withdrawn from the UK market in 1979 due to concerns about adverse effects, including vasculitis and skin rashes. Despite its withdrawal, Alclofenac remains a relevant reference compound in NSAID research for its well-understood primary mechanism of action: the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[2]

Mechanism of Action

The primary anti-inflammatory, analgesic, and antipyretic properties of Alclofenac are attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. COX enzymes convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Alclofenac's inhibition of COX is reversible.

Physicochemical Properties

A summary of the key physicochemical properties of Alclofenac is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H11ClO3 | [3] |

| Molecular Weight | 226.66 g/mol | [4] |

| Appearance | White or almost white crystalline powder | [3] |

| Solubility | Practically insoluble in water | [3] |

| Biological Half-Life | 1.5 - 5.5 hours | [2] |

Signaling Pathway

The anti-inflammatory action of Alclofenac is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. A simplified diagram of this pathway is presented below.

Caption: Inhibition of the COX pathway by Alclofenac.

Experimental Protocols

While specific, detailed experimental protocols using Alclofenac as a reference are scarce in recent publications, a general protocol for an in vitro cyclooxygenase (COX) inhibition assay is provided below. Alclofenac can be utilized as a reference compound in this type of assay to compare the potency of new chemical entities.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes, using Alclofenac as a reference standard.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound and Alclofenac (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Workflow:

Caption: General workflow for a COX inhibition assay.

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Compound Preparation: Prepare a stock solution of the test compound and Alclofenac in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.

-

Incubation: In a microplate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound or Alclofenac at various concentrations. Include a control group with the solvent only. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Data Presentation

Due to the historical nature of Alclofenac and its market withdrawal, comprehensive and comparative quantitative data from recent studies are limited. The following table summarizes the known information.

| Parameter | Alclofenac | Comparator NSAIDs | Reference |

| Primary Target | Cyclooxygenase (COX) | Cyclooxygenase (COX) | [2] |

| IC50 COX-1 | Data not readily available | Varies by compound | - |

| IC50 COX-2 | Data not readily available | Varies by compound | - |

| Clinical Efficacy | Comparable to aspirin, phenylbutazone, and indomethacin in historical studies | Varies by compound | [1] |

Conclusion

Alclofenac, despite its withdrawal from clinical use, remains a valuable reference compound in the preclinical stages of NSAID research. Its established mechanism of action as a COX inhibitor provides a benchmark for assessing the anti-inflammatory potential of new drug candidates. Researchers utilizing Alclofenac should be aware of its history of adverse effects, which underscores the importance of thorough safety and toxicity profiling in the development of new anti-inflammatory agents. The provided protocols and information aim to facilitate the use of Alclofenac as a historical reference in contemporary NSAID discovery and development.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alclofenac (CAS 22131-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note & Protocol: Development of Controlled-Release Formulations for Alclofenac Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking prostaglandin synthesis.[1] While effective, its use has been limited in some regions due to adverse effects.[1] Developing analogs of Alclofenac presents an opportunity to improve its safety profile while retaining therapeutic efficacy. Controlled-release formulations of these analogs are highly desirable as they can maintain steady therapeutic drug concentrations, reduce dosing frequency, minimize side effects (particularly gastrointestinal irritation), and improve patient compliance.[2][3]

This document provides detailed protocols for the development and characterization of controlled-release microspheres for Alclofenac analogs, using the well-established oil-in-water (o/w) solvent evaporation technique.[4][] The protocols cover formulation, physicochemical characterization, and in vitro release testing.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Alclofenac and its analogs, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzyme.[1][6][7] This enzyme is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][8] By blocking this pathway, the production of pro-inflammatory prostaglandins is reduced.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by an Alclofenac analog.

Experimental Development Workflow

The development and evaluation of a controlled-release formulation follow a structured workflow. This process begins with the selection of materials and proceeds through formulation, comprehensive characterization, and in vitro performance testing to ensure the desired therapeutic profile is achieved.

References

- 1. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of microspheres by the solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 8. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]

Troubleshooting & Optimization

Technical Support Center: Improving the In Vivo Delivery of Alclofenac

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Alclofenac in in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is Alclofenac and what are its primary challenges in in vivo research?

A1: Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the synthesis of prostaglandins[1][2]. It is chemically classified as an aromatic ether[2]. For in vivo research, the primary challenge with Alclofenac is its poor aqueous solubility, which leads to irregular and incomplete absorption from the gastrointestinal tract[1][2][3][4]. This poor solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability[3][4]. These properties can result in low bioavailability and high variability in experimental outcomes[5][6].

Q2: Why am I seeing high variability in my in vivo experimental results with Alclofenac?

A2: High variability in results is often linked to the inconsistent absorption of Alclofenac. Because it is practically insoluble in water, its dissolution in gastrointestinal fluids can be erratic and dependent on various physiological factors[1][5]. This leads to unpredictable plasma concentrations, making it difficult to establish a clear dose-response relationship in your studies. Improving the dissolution rate is a critical step to achieving more consistent and reproducible results.

Q3: What are the most effective strategies to improve the solubility and bioavailability of Alclofenac for oral administration?

A3: Several formulation strategies have been shown to be effective for improving the delivery of poorly soluble drugs like Alclofenac and its analogue, Aceclofenac. These include:

-

Nanonization: Reducing the particle size to the nanometer range dramatically increases the surface area, which enhances the dissolution rate and bioavailability. Techniques like wet milling or precipitation-ultrasonication can be used to produce nanocrystals or nanosuspensions[7][8][9][10].

-

Solid Dispersions: Dispersing Alclofenac in a water-soluble polymer matrix (such as HPMC or cros-carmellose sodium) can improve its wettability and dissolution rate[5][11].

-

Complexation: Forming a complex with phospholipids (pharmacosomes) can create an amphiphilic structure with improved solubility and dissolution characteristics[6].

-

Solubilized Formulations: Creating a liquid formulation where Alclofenac is dissolved in a mixture of co-solvents, such as polyethylene glycol, and surfactants can improve its in vivo absorption rate[12].

Q4: Can I administer Alclofenac via a route other than oral gavage?

A4: While oral administration is common, alternative routes can be explored, particularly topical delivery for localized inflammation models. Formulating Alclofenac into gels, microemulsions, or lipospheres can facilitate skin permeation[13][14][15]. However, for systemic effects, improving the oral formulation is typically the most direct approach.

Q5: What is the primary mechanism of action of Alclofenac?

A5: Alclofenac's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2)[1][16][17]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[17]. By blocking this pathway, Alclofenac reduces the production of these inflammatory mediators.

Troubleshooting Guides

Problem 1: Low or Inconsistent Plasma Concentration of Alclofenac

-

Symptom: After oral administration, blood analysis shows significantly lower-than-expected plasma levels of Alclofenac, or high variability between subjects.

-

Probable Cause: Poor and erratic dissolution of the administered Alclofenac powder in the gastrointestinal tract.

-

Solution: Enhance the drug's dissolution rate by reformulating it.

-

Recommended Action 1: Prepare a Nanosuspension. Reducing the particle size is a proven method to increase dissolution velocity. A nanosuspension can be prepared using a precipitation-ultrasonication method and administered directly.

-

Recommended Action 2: Create a Solid Dispersion. Using a carrier like cros-carmellose sodium increases the wettability of the drug, leading to enhanced solubility and a faster dissolution rate[11].

-

Problem 2: Lack of a Clear Dose-Dependent Effect in Efficacy Studies

-

Symptom: Increasing the oral dose of Alclofenac does not result in a proportional increase in the therapeutic effect (e.g., reduction in inflammation).

-

Probable Cause: The absorption of Alclofenac is saturated due to its dissolution rate being the limiting factor. Simply increasing the amount of undissolved drug will not lead to higher plasma concentrations.

-

Solution: Improve the bioavailability of the formulation to ensure that more of the drug is absorbed systemically.

-

Recommended Action: Utilize a Bioavailability-Enhanced Formulation. Studies on the analogue Aceclofenac have shown that nanocrystal formulations can increase the maximum plasma concentration (Cmax) and the total drug exposure (AUC) by several folds compared to the unprocessed drug[7][9][10]. Administering a formulation with proven higher bioavailability will likely restore the dose-response relationship.

-

Data Presentation: Enhanced Bioavailability of Aceclofenac Formulations

The following tables summarize quantitative data from studies on Aceclofenac, a close analogue of Alclofenac, demonstrating the impact of advanced formulation strategies on solubility, dissolution, and bioavailability. These improvements are directly applicable to enhancing Alclofenac delivery.

Table 1: Improvement in Saturation Solubility

| Formulation | Solubility in Water (µg/mL) | Fold Increase vs. Unprocessed Drug | Reference |

| Unprocessed Aceclofenac | ~180.37 (in stabilizer solution) | 1.0 | [7][9] |

| Aceclofenac Nanocrystals | ~801.56 (in stabilizer solution) | ~4.5 | [7][9] |

Table 2: Enhancement of In Vitro Dissolution Rate

| Formulation | % Drug Dissolved in 10 min | % Drug Dissolved in 60 min | Reference |

| Unprocessed Aceclofenac | 8.38% | 47.66% (at 120 min) | [7][10] |

| Marketed Tablets | 17.65% | - | [7] |

| Aceclofenac Nanocrystals | >88% | 100.07% (at 120 min) | [7][10] |

| Solid Dispersion (ACK4) | - | 92.86% | [11] |

Table 3: In Vivo Pharmacokinetic Improvements in Animal Models (Rat)

| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability (AUC) vs. Unprocessed Drug | Reference |

| Unprocessed Aceclofenac | 1.96 ± 0.17 | - | 1.0 | [10] |

| Aceclofenac Nanocrystals (Wet Milled) | 3.75 ± 0.28 | - | ~1.9 | [10] |

| Unprocessed Aceclofenac | - | - | 1.0 | [7] |

| Aceclofenac Nanocrystals (Precipitation-Ultrasonication) | - | - | 3.88 | [7] |

| Marketed Formulation | - | - | 2.10 | [7] |

Experimental Protocols

Protocol 1: Preparation of Alclofenac Nanosuspension via Precipitation-Ultrasonication

This protocol is adapted from a method used for Aceclofenac and is suitable for producing a nanosuspension with enhanced dissolution properties[7][9].

Materials:

-

Alclofenac powder

-

Ethanol

-

Stabilizers: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone K30 (PVP K30)

-

Sodium Lauryl Sulfate (SLS)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ultrasonicator (probe sonicator)

Methodology:

-

Prepare the Antisolvent/Stabilizer Solution:

-

Prepare an aqueous solution containing 1% (w/w) HPMC, 1% (w/w) PVP K30, and 0.12% (w/w) SLS.

-

Cool this solution to approximately 4°C in an ice bath.

-

-

Prepare the Drug Solution:

-

Dissolve Alclofenac in ethanol to a concentration of 30 mg/mL.

-

-

Precipitation:

-

Place the cooled antisolvent solution on a magnetic stirrer set to 1500 rpm.

-

Inject the Alclofenac-ethanol solution into the rapidly stirring antisolvent solution. A milky suspension will form as the drug precipitates.

-

-

Ultrasonication:

-

Immediately transfer the suspension to an ultrasonicator.

-

Sonicate the suspension for approximately 20-30 minutes at an ultrasonic input of 300-400 W. Use a pulse mode (e.g., 3 seconds on, 3 seconds off) to prevent excessive heating. Keep the sample in an ice bath during sonication.

-

-

Characterization (Optional but Recommended):

-

Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is a particle size below 500 nm and a PDI below 0.2 for a homogenous suspension.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to compare the bioavailability of a novel Alclofenac formulation against the unprocessed drug[7][18].

Animals:

-

Male Wistar rats (250-300g), fasted overnight with free access to water. All procedures must be approved by an Institutional Animal Care and Use Committee.

Procedure:

-

Dosing:

-

Divide rats into two groups: Group A (Control, receives unprocessed Alclofenac) and Group B (Test, receives enhanced formulation, e.g., nanosuspension).

-

Prepare a suspension of each formulation in a suitable vehicle (e.g., 0.5% HPMC solution).

-

Administer the respective formulation to each rat via oral gavage at a consistent dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (~0.2 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Collect samples into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Extract Alclofenac from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

-

Quantify the concentration of Alclofenac using a validated HPLC method with UV detection (e.g., at 275 nm)[18].

-

-

Data Analysis:

-

Plot the mean plasma concentration versus time for each group.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software.

-

Determine the relative bioavailability of the test formulation compared to the control.

-

Visualizations

Caption: Alclofenac's mechanism of action via COX enzyme inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aceclofenac - Wikipedia [en.wikipedia.org]

- 4. Solubility and thermodynamic analysis of aceclofenac in different {Carbitol + water} mixtures at various temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Aceclofenac nanocrystals with enhanced in vitro, in vivo performance: formulation optimization, characterization, analgesic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. WO2004047834A1 - Formulation and manufacturing process of solubilized aceclofenac soft capsules - Google Patents [patents.google.com]

- 13. Topical delivery of aceclofenac: challenges and promises of novel drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topical Delivery of Aceclofenac: Challenges and Promises of Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ensuring variability and reproducibility in Alclofenac assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure variability and reproducibility in Alclofenac assays.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental analysis of Alclofenac.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

-

Question: Why are my Alclofenac peaks tailing or showing poor symmetry in my HPLC chromatogram?

-

Answer: Peak tailing for acidic compounds like Alclofenac (pKa ≈ 3.4) can often be attributed to interactions with the stationary phase or issues with the mobile phase.[1]

-

Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.1-3.0) to keep Alclofenac in its protonated, less polar form.[1][2] This minimizes secondary interactions with residual silanols on the C18 column.

-

Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface. A 10 mM phosphate buffer is a good starting point.[1]

-

Column Choice: Consider using a column with end-capping to reduce the availability of free silanol groups. An octylsilyl (C8) column can sometimes provide better peak shape for acidic drugs.[1]

-

Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[1]

-

Issue 2: Inconsistent or Low Analyte Recovery

-

Question: I'm experiencing variable and low recovery of Alclofenac from my plasma/serum samples. What could be the cause?

-

Answer: Low and inconsistent recovery is often linked to the sample preparation and extraction steps.

-

Protein Precipitation: While simple, protein precipitation with acetonitrile can sometimes lead to incomplete recovery if the analyte co-precipitates with the proteins.[3][4] Ensure vigorous vortexing and adequate centrifugation.

-

Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH is critical. Alclofenac is an acidic drug, so adjusting the sample pH to be acidic (e.g., with formic or phosphoric acid) will facilitate its extraction into a non-polar organic solvent.[3]

-

Analyte Stability: Alclofenac is susceptible to degradation, particularly through hydrolysis, which can be accelerated by acidic or alkaline conditions and heat.[5][6] Keep samples cool and process them promptly. Consider maintaining the autosampler at a low temperature (e.g., 5°C) to prevent degradation in prepared samples.[7]

-

Issue 3: High Signal Variability Between Injections

-

Question: I'm observing significant variability in peak area for the same sample injected multiple times. What should I check?

-

Answer: High variability points to issues with the analytical system's precision or sample stability.

-

System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

-

Injector Precision: Check for air bubbles in the syringe or sample loop. Perform an injector precision test with a stable standard to rule out mechanical issues.

-

Sample Stability in Autosampler: Alclofenac can degrade in solution, especially under light or at room temperature.[6] If the run time is long, samples sitting in the autosampler may degrade, leading to decreasing peak areas over time. As mentioned, keeping the autosampler cool can mitigate this.[7]

-

Internal Standard: Using a suitable internal standard (IS) is crucial for correcting for injection volume variations and potential sample matrix effects. Flufenamic acid or acetanilide are examples of internal standards used in Alclofenac assays.[3][8]

-

Frequently Asked Questions (FAQs)

General Questions

-

Question: What are the most common analytical methods for quantifying Alclofenac?

-

Answer: The most prevalent methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

-

HPLC-UV: This is a robust and widely available technique suitable for routine analysis in pharmaceutical dosage forms.[1][10] Common detection wavelengths are around 272-276 nm.[1][2]

-

LC-MS/MS: This method offers higher sensitivity and selectivity, making it the preferred choice for bioanalytical applications, such as quantifying Alclofenac and its metabolites in plasma or serum.[3][11]

-

-

Question: What are the key stability concerns for Alclofenac?

-

Answer: Alclofenac is sensitive to hydrolysis, oxidation, and photolysis.[5]

-

Hydrolysis: It degrades in acidic and, more rapidly, in alkaline conditions.[5][6] A major degradation product is diclofenac.[5][12]

-

Oxidation: Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.[5]

-

Photolysis: Exposure to light can cause degradation, especially when in solution.[6]

-

Thermal Stress: While relatively stable at moderate temperatures (e.g., 60-80°C), significant degradation occurs at higher temperatures (e.g., 105°C).[5]

-

Method Development & Validation

-

Question: How can I ensure the reproducibility of my Alclofenac assay?

-

Answer: To ensure reproducibility, it is essential to have a well-validated method and consistent execution of the protocol.

-

Method Validation: Validate the method according to ICH guidelines, assessing parameters like linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][7]

-

System Suitability: Before each analytical run, perform system suitability tests (e.g., multiple injections of a standard) to verify that the chromatographic system is performing adequately. Key parameters to check include peak retention time, peak area repeatability (%RSD), theoretical plates, and tailing factor.

-

Standard Operating Procedures (SOPs): Follow detailed SOPs for all steps, from sample preparation to data analysis, to minimize operator-dependent variability.

-

-

Question: What is a suitable internal standard for Alclofenac analysis?

-

Answer: A good internal standard should have similar chemical properties and extraction efficiency to Alclofenac but be chromatographically resolved from it and other sample components. Commonly used internal standards for Alclofenac assays include flufenamic acid, acetanilide, and ibuprofen.[3][4][8]

Data Presentation

Table 1: Typical HPLC-UV Method Parameters for Alclofenac Analysis

| Parameter | Typical Conditions | Reference(s) |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | [2][5] |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | [1][10] |

| Mobile Phase Ratio | 65:35 or 70:30 (Organic:Aqueous) | [1][2] |

| Buffer pH | 2.1 - 3.0 | [1][2] |

| Flow Rate | 1.0 - 1.5 mL/min | [1][2] |

| Detection Wavelength | 272 - 276 nm | [1][2] |

| Linearity Range | 19.8–148.5 µg/mL | [1] |

| LOD / LOQ | ~0.07 µg/mL / ~0.21 µg/mL | [1] |

Table 2: Example LC-MS/MS Method Parameters for Alclofenac Bioanalysis

| Parameter | Typical Conditions | Reference(s) |

| Column | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | [7] |

| Mobile Phase | Acetonitrile and Water with 0.1-0.5% Formic Acid | [3][7] |

| Mobile Phase Ratio | 80:20 (v/v) (Acetonitrile:Aqueous) | [3][7] |

| Flow Rate | 0.2 - 0.3 mL/min | [3][11] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [3][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [3][7] |

| MRM Transition (ACL) | m/z 354.2 → 250.1 | [7] |

| Linearity Range | 20 – 3000 ng/mL | [7] |

| Precision (%CV) | < 6.5% | [3] |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Alclofenac in Tablets

-

Buffer Preparation: Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 2.1 with phosphoric acid.[1]

-

Mobile Phase Preparation: Mix the phosphate buffer and methanol in a ratio of 30:70 (v/v). Filter through a 0.45 µm filter and degas.[1]

-

Standard Solution Preparation: Prepare a stock solution of Alclofenac (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from approximately 20 to 150 µg/mL.[1]

-

Sample Preparation: Weigh and finely powder 10 tablets. Accurately weigh a portion of the powder equivalent to one tablet and dissolve it in the mobile phase to obtain a stock solution of approximately 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of about 100 µg/mL.[1]

-

Chromatography: Set up the HPLC system with a C8 column and the prepared mobile phase. Set the flow rate to 1.0 mL/min and the UV detector to 272 nm.[1]

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. Quantify the Alclofenac content in the samples by comparing their peak areas to the calibration curve.[1]

Protocol 2: LC-MS/MS Analysis of Alclofenac in Plasma

-

Internal Standard (IS) Solution: Prepare a working solution of an internal standard (e.g., flufenamic acid) in acetonitrile.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add the IS solution.

-

Add acetonitrile to precipitate the plasma proteins.[3]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.[3]

-

-

Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile with 0.1% formic acid).[3]

-

Chromatography:

-

Mass Spectrometry:

-

Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Set the instrument to MRM mode to monitor the specific parent-to-daughter ion transitions for Alclofenac and the internal standard. For Alclofenac, a common transition is m/z 352.9 → 74.9.[3]

-

-

Quantification: Create a calibration curve by spiking blank plasma with known concentrations of Alclofenac and the IS. Process these standards alongside the unknown samples. Calculate the concentration of Alclofenac in the samples based on the peak area ratio of the analyte to the IS.

Visualizations

Caption: Troubleshooting logic for addressing poor Alclofenac peak shape in HPLC.

Caption: Standard experimental workflow for quantifying Alclofenac in biological matrices.

References

- 1. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. cdn.most.gov.bd [cdn.most.gov.bd]

- 9. researchgate.net [researchgate.net]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Mitigating Alclofenac-Induced Cytotoxicity in Cell Line Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro studies of alclofenac-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alclofenac-induced cytotoxicity in cell lines?

A1: Alclofenac-induced cytotoxicity is primarily mediated by its metabolic activation into reactive metabolites. This process, catalyzed by cytochrome P450 (CYP) enzymes in the endoplasmic reticulum, leads to the formation of unstable intermediates, such as alclofenac epoxide.[1] These reactive species can covalently bind to cellular macromolecules, deplete intracellular glutathione (GSH) stores, and induce oxidative stress. The subsequent cascade of events includes mitochondrial dysfunction, the release of pro-apoptotic factors, and eventual cell death via apoptosis.

Q2: My cells are showing higher-than-expected sensitivity to alclofenac. What could be the reason?

A2: Several factors can contribute to increased sensitivity:

-

Cell Type: Hepatocytes and other cell lines with high CYP450 activity are more susceptible due to their ability to metabolize alclofenac into toxic byproducts.[2]

-

Low Glutathione Levels: Cells with compromised antioxidant defense, particularly low basal levels of glutathione (GSH), are more vulnerable to the oxidative stress induced by alclofenac's reactive metabolites.

-

Mitochondrial Health: Pre-existing mitochondrial stress can amplify the cytotoxic effects of alclofenac.

Q3: Can N-acetylcysteine (NAC) be used to mitigate alclofenac's cytotoxicity? How does it work?

A3: Yes, N-acetylcysteine (NAC) is a commonly used agent to counteract drug-induced cytotoxicity. NAC serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[3][4] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify the reactive metabolites of alclofenac, thereby reducing oxidative stress and subsequent cell death.[3][4][5]

Q4: I am not seeing a protective effect with NAC. What are the possible reasons?

A4: If NAC is not providing the expected protection, consider the following:

-

Concentration and Timing: The concentration of NAC and the timing of its administration are critical. It is often most effective when pre-incubated with the cells before alclofenac exposure to allow for GSH synthesis.

-

Severity of Toxicity: At very high concentrations of alclofenac, the cellular damage may be too extensive for NAC to overcome.

-

Alternative Pathways: While oxidative stress is a major factor, other mechanisms might contribute to cytotoxicity in your specific cell line.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |

| Pipetting errors. | Use calibrated pipettes and ensure proper technique to minimize volume variations. | |

| Unexpectedly low cytotoxicity observed. | Low metabolic activity of the cell line. | Use a cell line with known CYP450 activity (e.g., HepG2) or induce CYP450 expression. |

| Alclofenac degradation. | Prepare fresh alclofenac solutions for each experiment and protect from light. | |

| Incorrect assay endpoint. | Optimize the incubation time with alclofenac to capture the peak cytotoxic effect. | |

| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). | Different cellular processes being measured. | MTT measures metabolic activity, which can be affected by mitochondrial dysfunction, while LDH measures membrane integrity. Use multiple assays to get a comprehensive view of cytotoxicity. |

| Interference of compounds with the assay. | Run appropriate controls, including the compound in cell-free media, to check for direct interference with the assay reagents. |

Quantitative Data Summary

Disclaimer: Quantitative data for alclofenac is limited in publicly available literature. The following tables summarize data for diclofenac, a structurally and mechanistically similar non-steroidal anti-inflammatory drug (NSAID), to provide an estimation of expected cytotoxic effects and the potential for mitigation.

Table 1: Cytotoxicity of Diclofenac (as a proxy for Alclofenac) in Various Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 (Human Hepatoma) | MTT | 48 | 48.39 - 70.54 |

| Hep3B (Human Hepatoma) | MTT | 48 | 48.39 |

| QSG-7701 (Human Normal Liver) | MTT | 48 | 189.91 |

| HT29 (Human Colon Cancer) | MTT | 72 | 52.6 |

| B16-F10 (Murine Melanoma) | MTT | 72 | 52.5 |

Table 2: Protective Effect of N-Acetylcysteine (NAC) on Diclofenac-Induced Cytotoxicity in Hepatocytes

| Parameter | Diclofenac Treatment | Diclofenac + NAC Treatment | % Change with NAC |

| Cell Viability (%) | Decreased | Increased | Varies based on concentrations |

| Reactive Oxygen Species (ROS) Levels | Increased | Decreased | Significant Reduction |

| Caspase-3 Activity | 3-5 fold increase | Prevented activation | Near baseline levels |

| Intracellular Glutathione (GSH) Levels | Depleted | Replenished | Restored towards control levels |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.

Materials:

-

Cells in culture

-

Alclofenac

-

N-acetylcysteine (NAC) (for mitigation studies)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

(For mitigation studies) Pre-incubate cells with various concentrations of NAC for a specified time (e.g., 1-2 hours).

-

Treat cells with a range of alclofenac concentrations. Include untreated and vehicle-treated controls.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Aspirate the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

-

Cells in culture

-

Alclofenac

-

NAC (for mitigation studies)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

(For mitigation studies) Pre-treat cells with NAC.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Treat cells with alclofenac.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at various time points.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysate from treated and control cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)

-

Assay buffer

-

Microplate reader

Procedure:

-

Culture and treat cells with alclofenac +/- NAC as described previously.

-

Lyse the cells using a suitable lysis buffer and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC).

Glutathione (GSH) Quantification Assay

This assay measures the total intracellular glutathione levels.

Materials:

-

Cell lysate from treated and control cells

-

Glutathione reductase

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

NADPH

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Deproteinize the samples (e.g., using metaphosphoric acid).

-

In a 96-well plate, add the deproteinized sample.

-

Add the reaction mixture containing glutathione reductase, DTNB, and NADPH.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the GSH concentration based on a standard curve.

Visualizations

Caption: Signaling pathway of alclofenac-induced cytotoxicity and its mitigation by N-acetylcysteine.

Caption: General experimental workflow for assessing alclofenac cytotoxicity and mitigation.

References

- 1. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Strategies to Mitigate Off-Target Effects of Alclofenac Sodium: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Alclofenac sodium and its close analog, Aceclofenac, in experimental settings. The following information is intended to provide guidance on strategies to enhance the safety and specificity of these nonsteroidal anti-inflammatory drugs (NSAIDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with Alclofenac and Aceclofenac?

A1: The most prominent off-target effect of Alclofenac and Aceclofenac is gastrointestinal (GI) toxicity, which can manifest as dyspepsia, abdominal pain, and in severe cases, ulceration and bleeding.[1][2][3] Other potential off-target effects include renal and cardiovascular complications.[4][5][6][7][8] These effects are primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for maintaining the integrity of the gastric mucosa and regulating renal blood flow. While Aceclofenac shows preferential inhibition of COX-2, the enzyme associated with inflammation, it still exhibits some COX-1 inhibition.[2][9][10]

Q2: How can I reduce the gastrointestinal toxicity of Alclofenac/Aceclofenac in my experiments?

A2: Several strategies can be employed to mitigate GI toxicity. These include:

-

Prodrug Approach: Synthesizing a prodrug of Alclofenac/Aceclofenac can temporarily mask the free carboxylic acid group responsible for direct gastric irritation.[11][12][13] The prodrug is designed to be inactive until it is metabolized to the active drug in the systemic circulation.

-

Nanoparticle Formulation: Encapsulating the drug in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can control the drug's release and reduce direct contact with the gastric mucosa.[14]

-

Co-administration with Gastroprotective Agents: While not a modification of the drug itself, co-administering a proton pump inhibitor (PPI) like esomeprazole has been shown to significantly reduce the incidence of gastric ulcers induced by Aceclofenac.[15]

Q3: Are there strategies to address potential renal and cardiovascular off-target effects?

A3: The risk of renal and cardiovascular adverse effects is a concern with NSAIDs. Strategies to minimize these risks include:

-

Using the Lowest Effective Dose: The risk of adverse events is often dose-dependent.[4][7]

-

Targeted Drug Delivery: Formulations that concentrate the drug at the site of inflammation can reduce systemic exposure and thereby minimize off-target effects on the kidneys and cardiovascular system. Nanoparticle-based delivery systems are a promising approach for achieving this.

-

Monitoring Biomarkers: In preclinical and clinical studies, it is crucial to monitor renal function parameters (e.g., serum creatinine, urea) and cardiovascular markers to detect any adverse effects early.[4][7]

Q4: What is the rationale behind using a prodrug strategy for Aceclofenac?

A4: The primary rationale for a prodrug approach with Aceclofenac is to reduce its gastrointestinal toxicity. The free carboxylic acid moiety in most NSAIDs is a key contributor to gastric irritation. By chemically modifying this group to create an ester or amide prodrug, the direct damaging effect on the gastric mucosa is minimized.[11][12][13] This prodrug is designed to be stable in the acidic environment of the stomach and then undergo enzymatic or chemical conversion back to the active Aceclofenac in the bloodstream or at the target site of inflammation, thereby delivering the therapeutic effect with a reduced risk of gastric side effects.

Troubleshooting Guide

| Issue Encountered | Possible Cause | Suggested Solution |

| High incidence of gastric lesions in animal models treated with Alclofenac/Aceclofenac. | Direct irritation of the gastric mucosa by the drug's carboxylic acid group. | 1. Synthesize and test an Alclofenac/Aceclofenac prodrug (see Experimental Protocol 1). 2. Formulate the drug in PLGA nanoparticles to control its release (see Experimental Protocol 2). 3. Co-administer the drug with a proton pump inhibitor (e.g., esomeprazole) to suppress gastric acid secretion. |

| Variability in drug efficacy and/or toxicity between experimental batches. | Inconsistent formulation of the drug delivery system (e.g., nanoparticle size, encapsulation efficiency). | 1. Strictly adhere to the standardized protocol for nanoparticle formulation. 2. Thoroughly characterize each batch of nanoparticles for size, zeta potential, and drug loading to ensure consistency. |

| Unexpected inflammatory markers despite treatment. | Potential off-target effects on other signaling pathways. | 1. Investigate the effect of Alclofenac/Aceclofenac on the expression of adhesion molecules like L-selectin and ICAM-3 (see Experimental Protocol 3). 2. Consider that the drug's mechanism of action may extend beyond COX inhibition. |

Quantitative Data Summary

Table 1: Comparative Gastrointestinal Safety of Aceclofenac and Diclofenac

| Adverse Event | Aceclofenac (100 mg b.i.d.) | Diclofenac (50 mg t.i.d.) | p-value | Reference |

| Dyspepsia | 28.1% | 37.9% | 0.014 | [1],[2] |

| Abdominal Pain | 19.0% | 26.3% | 0.037 | [1],[2] |

| Overall GI Adverse Events | 57.3% | 73.6% | < 0.001 | [1],[2] |

| Patients Reporting GI AEs | 28.9% | 36.5% | 0.053 | [1],[2] |

| Diarrhea | 1.0% | 6.6% | - | [3] |

Table 2: Ulcer Index of Aceclofenac and its Combination with Esomeprazole in Rats

| Treatment Group | Ulcer Index (Mean ± SD) | Reference |

| Control | Minimal | [15] |

| Aceclofenac (200 mg/kg) | Significantly higher than control | [15] |

| Aceclofenac (200 mg/kg) + Esomeprazole (5-40 mg/kg) | Significantly reduced compared to Aceclofenac alone | [15] |

Experimental Protocols

Experimental Protocol 1: Synthesis of Aceclofenac-N-hydroxymethylsuccinimide Prodrug

Objective: To synthesize an ester-based prodrug of Aceclofenac to reduce its gastrointestinal toxicity.

Materials:

-

Aceclofenac

-

N-Hydroxymethylsuccinimide

-

Dry pyridine

-

Phosphorus oxychloride

-

Methanol

-

Ice-cold water

-

Stirring apparatus

-

Filtration apparatus

-

Crystallization apparatus

Procedure:

-

In a suitable reaction vessel, dissolve Aceclofenac (4 mmol; 1.417 g) and N-Hydroxymethylsuccinimide (4 mmol; 0.516 g) in dry pyridine (5 mL).

-

Cool the reaction mixture to below 5°C.

-

Slowly add phosphorus oxychloride (0.5 mL) to the stirred solution, maintaining the temperature below 5°C.

-

Continue stirring for 5 hours at this temperature.

-

After the reaction is complete, leave the mixture overnight.

-

Pour the reaction mixture into ice-cold water in small portions while stirring continuously.

-

A solid mass will precipitate. Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from methanol to obtain the pure Aceclofenac-N-hydroxymethylsuccinimide prodrug.[1]

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using IR, 1H-NMR, and Mass Spectroscopy.

Experimental Protocol 2: Formulation of Aceclofenac-Loaded PLGA Nanoparticles

Objective: To encapsulate Aceclofenac in PLGA nanoparticles to achieve controlled release and reduce direct contact with the gastric mucosa.

Materials:

-

Aceclofenac

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA)

-

Acetone

-

Dichloromethane

-

Homogenizer

-

Centrifuge

-

Lyophilizer

Procedure:

-

Prepare an organic phase by dissolving a specific amount of Aceclofenac and PLGA in a 1:1 mixture of acetone and dichloromethane.

-

Prepare an aqueous phase containing a specific concentration of PVA.

-

Add the organic phase to the aqueous phase under continuous homogenization to form an oil-in-water emulsion.

-

Allow the organic solvents to evaporate.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug.

-

Resuspend the nanoparticle pellet in a suitable cryoprotectant solution and lyophilize to obtain a dry powder.[14][16][17][18]

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering.

-

Evaluate the surface morphology using scanning electron microscopy (SEM).

-

Calculate the drug entrapment efficiency and loading capacity using a validated analytical method (e.g., HPLC).

-

Perform in vitro drug release studies in simulated gastric and intestinal fluids.

Experimental Protocol 3: Evaluation of Aceclofenac's Effect on Neutrophil Adhesion Molecule Expression

Objective: To investigate the off-target effects of Aceclofenac on the expression of L-selectin and ICAM-3 on human neutrophils.

Materials:

-

Freshly isolated human peripheral blood neutrophils

-

Aceclofenac

-

Diclofenac (as a comparator)

-

Dexamethasone (as a positive control)

-

Fluorescently labeled monoclonal antibodies against L-selectin, CD11b, and ICAM-3

-

Flow cytometer

Procedure:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Treat the isolated neutrophils with varying concentrations of Aceclofenac, Diclofenac, or Dexamethasone for a specified incubation period.

-

After incubation, wash the cells to remove the drugs.

-

Stain the cells with fluorescently labeled monoclonal antibodies specific for L-selectin, CD11b, and ICAM-3.

-

Analyze the expression of these adhesion molecules on the neutrophil surface using a flow cytometer.[19][20]

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) for each adhesion molecule in the different treatment groups.

-

Compare the MFI of the Aceclofenac-treated group to the control and comparator groups to determine the effect of the drug on adhesion molecule expression.

Visualizations

Caption: Mechanism of action of Alclofenac/Aceclofenac, highlighting the preferential inhibition of COX-2 over COX-1.

Caption: Workflow of the prodrug strategy to reduce the gastrointestinal toxicity of Alclofenac/Aceclofenac.

Caption: Workflow of nanoparticle-based drug delivery to mitigate Alclofenac/Aceclofenac's off-target effects.

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of aceclofenac with diclofenac in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Renal and related cardiovascular effects of conventional and COX-2-specific NSAIDs and non-NSAID analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. Aceclofenac-induced acute tubulointerstitial nephritis in a patient with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. avestia.com [avestia.com]

- 15. Pharmacokinetics and Anti-Gastric Ulceration Activity of Oral Administration of Aceclofenac and Esomeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 17. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]

- 19. Aceclofenac, a new nonsteroidal antiinflammatory drug, decreases the expression and function of some adhesion molecules on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methods to enhance the bioavailability of Alclofenac for in vivo studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to enhance the bioavailability of Alclofenac in in vivo studies.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo testing of Alclofenac with enhanced bioavailability.

Issue 1: Low Dissolution Rate Despite Formulation Efforts

| Potential Cause | Troubleshooting Step |

| Inadequate particle size reduction (Nanocrystals) | Optimize milling time, milling speed, and bead size in wet milling processes. For precipitation-ultrasonication, adjust sonication time and power.[1][2] |

| Insufficient drug amorphization (Solid Dispersions) | Increase the polymer-to-drug ratio.[3][4] Screen for polymers with higher miscibility with Alclofenac. Utilize techniques like solvent evaporation or hot-melt extrusion for better drug dispersion.[5] |

| Poor inclusion complex formation (Cyclodextrins) | Optimize the drug-to-cyclodextrin molar ratio.[6] Employ methods like kneading or co-precipitation which can be more effective than simple physical mixing.[6] |

| Precipitation of the drug in the dissolution medium | Incorporate a precipitation inhibitor in the formulation, such as HPMC or PVP. |

Issue 2: Inconsistent In Vivo Performance and High Variability

| Potential Cause | Troubleshooting Step |

| Formulation instability | Conduct stability studies of your formulation under relevant storage conditions (temperature, humidity). For nanocrystals, monitor for particle aggregation over time.[7] |

| Food effects on absorption | Standardize the feeding schedule of the animal models. Alclofenac absorption can be influenced by the presence of food.[8] |

| Inappropriate animal model or dosing vehicle | Ensure the selected animal model has a gastrointestinal physiology relevant to humans for oral absorption studies. The dosing vehicle can significantly alter pharmacokinetics; consider aqueous suspensions with suspending agents like carboxymethyl cellulose (CMC).[8][9] |

| First-pass metabolism | Alclofenac undergoes first-pass metabolism.[8][10] Consider co-administration with an inhibitor of relevant metabolic enzymes if ethically and scientifically justified for the study's aim. |

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the oral bioavailability of Alclofenac?

A1: The primary methods focus on improving the poor aqueous solubility of Alclofenac, a BCS Class II drug.[11][12] These include:

-

Nanotechnology: Reducing particle size to the nano-range through techniques like wet milling or precipitation-ultrasonication to increase the surface area for dissolution.[1][13][14]

-

Solid Dispersions: Dispersing Alclofenac in a hydrophilic polymer matrix (e.g., PEG 6000, PVP K-30) to enhance wettability and dissolution.[3][15]

-

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to increase aqueous solubility.[6][9][16]

-

Prodrugs: Synthesizing prodrugs of Alclofenac to improve its physicochemical properties, which can also help in reducing gastrointestinal side effects.[17][18][19][20]

-

Lipid-Based Formulations: Utilizing systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to improve absorption.[11][21]

Q2: How much of an increase in bioavailability can I expect with these methods?

A2: The enhancement in bioavailability varies depending on the method and specific formulation. Here are some reported values:

-

Nanocrystals: A 4-fold increase in oral bioavailability in rabbits compared to the pure drug has been reported.[13] Another study showed a 2.23-fold increase in AUC₀₋₂₄ compared to the marketed drug.[14]

-

Cyclodextrin Complexes: Complexation with β-cyclodextrin (1:2 ratio) resulted in an increase in (AUC)₀-∞ from 12.60 µg·h/mL for Alclofenac alone to 49.20 µg·h/mL.[6] Tablets containing an inclusion complex with HPβCD showed a 1.75-fold enhancement in absorption compared to the pure drug.[9]

-

Solid Lipid Particles: An immediate-release formula showed a 1.79-fold greater area under the curve compared to the marketed formulation.[21]

Q3: What are the key pharmacokinetic parameters to measure in my in vivo study?

A3: The key pharmacokinetic parameters to determine the extent and rate of absorption are:

-

Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

-

Tmax (Time to reach Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): The total exposure to the drug over time.

-

t₁/₂ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Q4: Are there any specific analytical methods recommended for measuring Alclofenac in plasma?

A4: A validated high-performance liquid chromatography (HPLC) method is commonly used for the quantification of Alclofenac in plasma samples.[9][12][22][23] A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer, with UV detection.[9][12][22]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of Alclofenac with Different Bioavailability Enhancement Methods

| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |

| Pure Alclofenac | Wistar Rats | 0.96 | - | 3.571 (AUC₀-∞) | - | [9] |

| HPβCD Inclusion Complex Tablet | Wistar Rats | 2.58 | - | 6.237 (AUC₀-∞) | 1.75 vs Pure Drug | [9] |

| Pure Alclofenac | - | 1.96 ± 0.17 | - | - | - | [1] |

| Alclofenac Nanocrystals | - | 3.75 ± 0.28 | - | - | - | [1] |

| Pure Alclofenac | Rabbits | - | - | - | - | [13] |

| Alclofenac Nanocrystals | Rabbits | 4.98-fold > Pure Drug | - | ~4-fold > Pure Drug | ~4 | [13] |

| Marketed Formulation | Rabbits | - | - | - | - | [14] |

| Nanosuspension-based Tablet | Rabbits | 1.53-fold > Marketed | - | 2.23-fold > Marketed (AUC₀₋₂₄) | 2.23 | [14] |

| Pure Alclofenac | - | - | - | 12.60 (AUC₀-∞) | - | [6] |

| β-CD Complex (1:1) | - | - | - | 42.51 (AUC₀-∞) | 3.37 | [6] |

| β-CD Complex (1:2) | - | - | 49.20 (AUC₀-∞) | 3.90 | [6] |

Experimental Protocols

Protocol 1: Preparation of Alclofenac Nanocrystals by Precipitation-Ultrasonication

-

Dissolution: Dissolve Alclofenac (e.g., 30 mg/mL) in an organic solvent such as ethanol.[7][14]

-